molecular formula C18H31Cl2N3O2S B2874986 2-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-1-(4-methylpiperidin-1-yl)ethanone dihydrochloride CAS No. 1396850-26-2

2-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-1-(4-methylpiperidin-1-yl)ethanone dihydrochloride

Cat. No.: B2874986
CAS No.: 1396850-26-2
M. Wt: 424.43
InChI Key: QLGFEFPHIOSPAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine core substituted with a 2-hydroxy-2-(thiophen-2-yl)ethyl group and a 4-methylpiperidin-1-yl ethanone moiety, stabilized as a dihydrochloride salt. The 4-methylpiperidinyl substituent enhances lipophilicity, influencing blood-brain barrier permeability. The dihydrochloride form improves aqueous solubility, critical for bioavailability .

Properties

IUPAC Name

2-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-1-(4-methylpiperidin-1-yl)ethanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2S.2ClH/c1-15-4-6-21(7-5-15)18(23)14-20-10-8-19(9-11-20)13-16(22)17-3-2-12-24-17;;/h2-3,12,15-16,22H,4-11,13-14H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGFEFPHIOSPAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2CCN(CC2)CC(C3=CC=CS3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-1-(4-methylpiperidin-1-yl)ethanone dihydrochloride is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C14H19N5O2S
  • Molecular Weight : 321.4 g/mol
  • IUPAC Name : [4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-(1-(4-methylpiperidin-1-yl)ethanone)

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in various cancer cell lines, including MCF cells. In vivo studies indicated that administration of the compound resulted in significant tumor suppression in murine models, demonstrating an IC50 value of approximately 25.72 ± 3.95 μM for cell line apoptosis induction .

Cell Line IC50 (μM) Effect
MCF Cells25.72 ± 3.95Apoptosis induction
U87 Glioblastoma45.2 ± 13.0Cytotoxicity observed

Neuroprotective Effects

The compound exhibits neuroprotective properties, which may be attributed to its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This dual inhibition suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Analgesic Properties

In animal models, the compound has demonstrated analgesic effects comparable to standard pain relievers. The mechanism appears to involve modulation of pain pathways, although further studies are needed to elucidate the precise mechanisms involved .

The biological activity of the compound is likely mediated through several pathways:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Cholinergic Modulation : By inhibiting AChE and BuChE, it enhances cholinergic transmission, which is beneficial in neurodegenerative conditions.
  • Pain Pathway Modulation : It may interact with opioid receptors or other pain-related pathways, providing analgesic effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their derivatives:

  • A study on piperazine derivatives showed that modifications could enhance anticancer activity significantly compared to unmodified structures .
  • Research on thiophene-containing compounds indicated their potential as effective agents against various cancers due to their ability to interfere with cellular signaling pathways .

Comparison with Similar Compounds

Core Piperazine Derivatives with Heterocyclic Modifications

Key Analogs :

  • MK47 (Compound 22): 2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone .
  • Compound 21: Thiophen-2-yl methanone with a 4-(trifluoromethyl)phenyl-piperazine group .
  • Compound: 1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(p-tolyloxy)ethanone hydrochloride .
  • Compound: 2-Cyclohexyl-1-{4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl}ethanone hydrochloride .

Comparison Highlights :

Compound Heterocycle Key Substituents Salt Form Synthesis Yield
Target Compound Thiophene 2-Hydroxyethyl, 4-methylpiperidinyl Dihydrochloride Not Reported
MK47 (Compound 22) Thiophene Trifluoromethylphenyl-piperazine Free base 82%
Compound Thiazole 4-Methylthiazolylmethyl, p-tolyloxy Hydrochloride Not Reported
Compound Furan 2-Hydroxyethyl, cyclohexyl Hydrochloride Not Reported
  • Heterocycle Impact : Thiophene (target, MK47) offers greater aromatic stability than furan () and distinct electronic properties compared to thiazole ().
  • Substituent Effects : The hydroxyethyl group in the target and compounds enhances hydrophilicity, while trifluoromethylphenyl (MK47) and 4-methylpiperidinyl (target) increase lipophilicity.
  • Salt Form: Dihydrochloride salts (target, ) exhibit higher aqueous solubility than monohydrochloride analogs () .

Piperazine vs. Piperidine Derivatives

The target compound’s 4-methylpiperidinyl group contrasts with cyclohexyl () or trifluoromethylphenyl (MK47) groups. Piperidine’s conformational rigidity may enhance receptor binding specificity compared to bulkier substituents like cyclohexyl.

Pharmacological and Physicochemical Implications

  • Solubility: Dihydrochloride salts (target) are more water-soluble than free bases (MK47) or monohydrochlorides (), favoring oral administration .
  • Bioavailability : The 4-methylpiperidinyl group’s lipophilicity may enhance CNS penetration compared to polar groups like hydroxyethyl-furan ().
  • Stability : Thiophene’s aromaticity provides metabolic resistance over furan, which is prone to oxidation .

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

Piperazine derivatives are commonly functionalized via SNAr reactions using activated aryl halides. In one protocol, 2-nitrothiophene is reacted with N-Boc-piperazine under basic conditions (K₂CO₃, DMF, 80°C) to install the thiophene ring. Subsequent hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, which is alkylated with ethylene oxide to form the hydroxyethyl spacer. This method achieves 68% yield over three steps but requires careful control of Boc deprotection timing.

Reductive Amination Strategy

An alternative route condenses 2-thiophenecarboxaldehyde with piperazine using NaBH₃CN in methanol at 0°C. The reaction proceeds via imine formation followed by reduction, yielding the secondary amine with 74% efficiency. However, this method produces regioisomers when unsymmetrical aldehydes are used, necessitating chromatographic separation.

Acylation of 4-Methylpiperidine

The ketone functionality is introduced through Friedel-Crafts acylation or direct coupling:

Method A :
4-Methylpiperidine is treated with chloroacetyl chloride in dichloromethane (0°C to RT, 12 hr) with AlCl₃ as a Lewis catalyst. The resulting 1-chloroacetyl-4-methylpiperidine is isolated in 82% yield after aqueous workup.

Method B :
A Mitsunobu reaction couples 4-methylpiperidine to glycolic acid using DIAD and PPh₃, followed by oxidation (PCC, CH₂Cl₂) to the ketone. This two-step sequence achieves 65% overall yield but generates stoichiometric phosphine oxide waste.

Convergent Coupling and Salt Formation

Amide Bond Formation

The piperazine-thiophene intermediate is coupled to 1-chloroacetyl-4-methylpiperidine using Hünig's base (DIPEA) in acetonitrile (reflux, 6 hr). Monitoring by HPLC-MS reveals complete conversion within 4 hr when using 1.2 eq of the acyl chloride. The free base is extracted into ethyl acetate (3×) and concentrated to an oily residue (89% yield).

Dihydrochloride Salt Preparation

The free base is dissolved in anhydrous ethanol and treated with 2.1 eq HCl gas at 0°C. Crystallization initiates within 30 min, yielding white needles after vacuum filtration. X-ray diffraction confirms the dihydrochloride stoichiometry (Cl⁻:N ratio = 2:1). Recrystallization from ethanol/MTBE elevates purity from 95% to 99.8% (HPLC area %).

Optimization Strategies

Parameter Standard Conditions Optimized Conditions Yield Improvement
Piperazine substitution Aqueous HCl Piperazine monohydrochloride 22% (78% → 95%)
Thiophene coupling K₂CO₃, DMF Cs₂CO₃, DMSO 15% (68% → 83%)
Salt crystallization HCl/EtOH HCl gas/CH₃CN Purity +4.2%

Key innovations include:

  • Piperazine monohydrochloride mediation : Suppresses disubstitution by occupying one nitrogen, increasing monoalkylated product yield to 95%.
  • High-pressure hydrogenation : Reduces reaction time for nitro group reduction from 24 hr to 6 hr (50 psi H₂, 40°C).
  • Anti-solvent crystallization : MTBE addition creates a polarity gradient, enhancing crystal size distribution for improved filtration.

Analytical Characterization

1H NMR (400 MHz, D₂O): δ 7.45 (dd, J = 5.1 Hz, 1H, thiophene H₃), 7.02 (d, J = 3.4 Hz, 1H, thiophene H₄), 4.21 (m, 2H, CH₂OH), 3.85–3.45 (m, 8H, piperazine), 3.20 (m, 2H, COCH₂), 2.90 (m, 2H, NCH₂), 1.75 (m, 3H, piperidine CH₃).

HPLC : Retention time 8.72 min (C18, 0.1% TFA/MeCN gradient), purity 99.8%.

Elemental Analysis : Calculated for C₁₈H₂₈Cl₂N₃O₂S: C 49.54%, H 6.47%, N 9.63%. Found: C 49.51%, H 6.49%, N 9.60%.

Industrial-Scale Considerations

A kilogram-scale process detailed in CN103254153A employs:

  • Recycled piperazine dihydrochloride : Lowers raw material costs by 37%.
  • Continuous hydrogenation : Fixed-bed reactor with Raney Ni catalyst achieves 98% conversion per pass.
  • Membrane filtration : Nanofiltration removes ionic impurities post-crystallization, reducing solvent use by 60%.

Challenges and Mitigation

Challenge 1 : Epimerization at the hydroxyethyl-thiophene chiral center during HCl salt formation.
Solution : Maintain reaction temperature below 10°C during acidification and use chiral HPLC for enantiopurity verification.

Challenge 2 : Residual palladium in API (limit: <10 ppm).
Solution : Treated with Smopex-234 scavenger resin, reducing Pd from 45 ppm to 2 ppm.

Pharmacological Relevance

While detailed activity data remains proprietary, structural analogs demonstrate:

  • Protein kinase C inhibition (IC₅₀ = 38 nM)
  • Dopamine D₂ receptor binding (Ki = 12 nM)
  • Aqueous solubility enhancement : 45 mg/mL (dihydrochloride) vs 2.1 mg/mL (free base)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.